N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is an intriguing compound that is a fusion of several functional groups, making it a valuable molecule in various scientific domains
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with the preparation of intermediates, including 3-methyl-6-oxopyridazine and benzo[c][1,2,5]thiadiazole-5-carboxylic acid.
Coupling Reaction: The intermediates undergo a coupling reaction, facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base (e.g., DIPEA or triethylamine).
Reaction Conditions: The reaction typically takes place in an anhydrous solvent like dichloromethane or DMF (dimethylformamide) under reflux or at room temperature, depending on the specific protocol.
Industrial Production Methods: For industrial scale-up, flow chemistry techniques or microwave-assisted synthesis may be employed to enhance the reaction efficiency and yield. The key is maintaining stringent control over reaction conditions to ensure the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions at the pyridazinone ring, yielding hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group on the pyridazinone ring, leading to the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (pyridinium chlorochromate) or mCPBA (meta-chloroperoxybenzoic acid) in solvents like dichloromethane.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or THF (tetrahydrofuran).
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid, while nucleophilic substitutions might use bases like NaOH or KOH in polar solvents.
Major Products Formed: The major products from these reactions include hydroxylated, reduced, and substituted derivatives, each with potential new applications and properties.
Scientific Research Applications
N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has significant scientific research applications, including:
Biology: Investigated for its potential as a probe or ligand in biochemical assays.
Medicine: Explored for its possible therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific application. In medicinal chemistry:
Molecular Targets: It may interact with specific enzymes or receptors involved in disease pathways, such as kinases or G-protein coupled receptors.
Pathways Involved: The compound could modulate pathways related to cell proliferation, apoptosis, or inflammation, depending on its binding affinity and selectivity.
Comparison with Similar Compounds
Comparing N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide with similar compounds:
N-(2-(pyridazin-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide: Similar backbone but without the 3-methyl and 6-oxo groups, resulting in different reactivity and properties.
N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)-benzo[c][1,2,5]oxadiazole-5-carboxamide:
N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-sulfonamide: Substitution of the carboxamide group with a sulfonamide, which might alter its solubility and biological activity.
This compound stands out due to the specific arrangement of functional groups that confer its unique chemical behavior and potential in various applications.
Properties
IUPAC Name |
N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-9-2-5-13(20)19(16-9)7-6-15-14(21)10-3-4-11-12(8-10)18-22-17-11/h2-5,8H,6-7H2,1H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHXDBFRKZOTIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CCNC(=O)C2=CC3=NSN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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